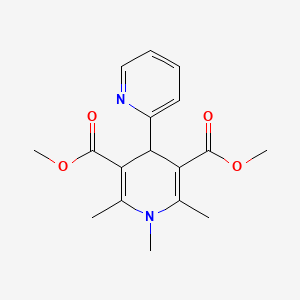

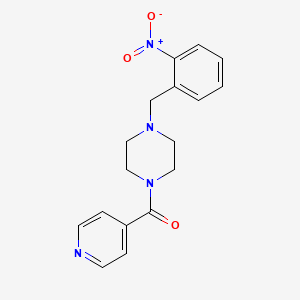

![molecular formula C15H19N5OS B5572291 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidines and thiophene derivatives involves multiple steps, including cyclization reactions and interactions with various reagents. For example, a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide has been developed as a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the efficiency and environmental friendliness of modern synthetic methods (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a planar fused thienopyrimidinone ring system, which is crucial for their chemical reactivity and potential biological activity. For instance, the crystal structure of 3‐Phenyl‐2‐(pyrrolidin‐1‐yl)‐6,7‐dihydro‐5H‐cyclopenta[b]thieno[5,4‐d]pyrimidin‐4(3H)‐one showcases significant stabilizing interactions, such as C—H⋯O and C—H⋯π, highlighting the intricate geometry and intermolecular forces at play (Hu et al., 2007).

Chemical Reactions and Properties

The reactivity of thieno[2,3-d]pyrimidines and thiophene derivatives towards various reagents, such as chloroacetamide, ethyl cyanoacetate, and others, leads to a wide range of derivatives with diverse chemical properties. These reactions often involve cyclization, substitution, and condensation steps, resulting in compounds with potential antianaphylactic activity or antimicrobial properties (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are closely tied to their molecular structure. For example, the crystalline nature of certain derivatives provides insights into their stability and potential applications in material science. The optimized structures, as determined by X-ray diffraction and DFT studies, offer a deeper understanding of the relationship between molecular geometry and physical properties (Zhou et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Heterocyclic Derivatives

Research in synthetic chemistry has explored various synthetic approaches and applications of compounds structurally related to N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide. For example, El-Meligie et al. (2020) demonstrated versatile synthetic routes to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as synthons, which could be relevant to the synthesis and functional exploration of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide derivatives (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Antimicrobial and Antistaphylococcal Activity

The antimicrobial potential of related compounds has been a significant area of research. For instance, Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, demonstrating their antistaphylococcal activity, hinting at the potential antimicrobial applications of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating thiophene and pyrimidine moieties has been explored extensively. Hassaneen et al. (2003) reported on the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones, which could provide insights into the chemical behavior and reactivity of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).

Anticancer and Anti-inflammatory Applications

Research has also delved into the potential anticancer and anti-inflammatory applications of related compounds. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities, suggesting possible therapeutic applications for structurally similar compounds like N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h3-4,9-11H,1-2,5-8H2,(H,17,21)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUJGZMZIRVTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

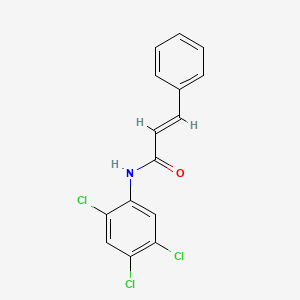

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

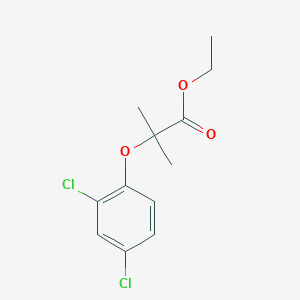

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

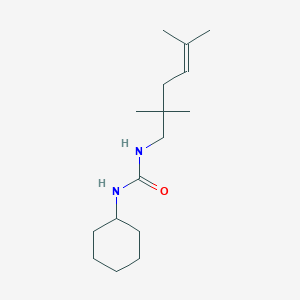

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)